Ziprasidone N-oxide is a metabolite of the atypical antipsychotic medication ziprasidone, which is primarily used in the treatment of schizophrenia and bipolar disorder. Ziprasidone itself is classified as a second-generation antipsychotic and functions primarily as a dopamine D2 receptor antagonist and serotonin 5-HT2A receptor antagonist. The compound is notable for its complex metabolism, where it undergoes several transformations, including oxidation to form various metabolites, including Ziprasidone N-oxide.
Ziprasidone N-oxide can be derived from ziprasidone through metabolic processes that involve oxidation. This compound belongs to the class of organic compounds known as n-arylpiperazines, which are characterized by a piperazine ring with an aryl group attached. The chemical formula for Ziprasidone N-oxide is with a molecular weight of approximately 436.984 g/mol when considering deuterated forms .
The synthesis of Ziprasidone N-oxide can be achieved through established methods for producing ziprasidone with specific modifications to incorporate deuterium isotopes. The primary synthetic pathway involves the oxidation of ziprasidone, which can be catalyzed by enzymes such as aldehyde oxidase and cytochrome P450 3A4.
Ziprasidone N-oxide features a complex molecular structure comprising multiple functional groups including a piperazine ring and a benzothiazole moiety. The IUPAC name for ziprasidone is 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-2,3-dihydro-1H-indol-2-one.
Key structural data includes:
Ziprasidone N-oxide is primarily formed through oxidative reactions involving ziprasidone itself. The metabolic pathways include:
The mechanism of action for Ziprasidone N-oxide relates closely to its parent compound, ziprasidone. As an antipsychotic agent, it operates by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action helps in alleviating symptoms associated with schizophrenia and bipolar disorder.
The pharmacokinetics of ziprasidone indicate that it undergoes extensive metabolism with less than 5% excreted as unchanged drug, emphasizing the importance of its metabolites like Ziprasidone N-oxide in understanding its therapeutic effects .
Ziprasidone N-oxide exhibits several notable physical and chemical properties:
Relevant data includes:
Ziprasidone N-oxide has significant applications in scientific research, particularly in pharmacokinetics studies where it serves as a marker for understanding the metabolic pathways of ziprasidone without interference from endogenous substances. Its role in elucidating drug interactions and metabolism further enhances its relevance in clinical pharmacology.
Additionally, due to its unique properties, it may be utilized in developing new therapeutic strategies or formulations aimed at improving the efficacy or reducing side effects associated with antipsychotic treatments.
Ziprasidone undergoes extensive hepatic metabolism, with <5% excreted unchanged in urine or feces. Among its 12 identified metabolites, Ziprasidone N-oxide (also termed ziprasidone sulfoxide) represents a major circulating metabolite in humans. This metabolite is generated via oxidation of the parent drug’s benzisothiazole sulfur moiety. Studies using radiolabeled ziprasidone revealed that Ziprasidone N-oxide accounts for a significant proportion of total drug-related material in systemic circulation, second only to the parent compound [1] [8].
Table 1: Key Metabolites of Ziprasidone in Humans
Metabolite | Pathway | Relative Abundance in Serum |
---|---|---|
Ziprasidone (parent) | N/A | ~46% of total radioactivity |
Ziprasidone N-oxide | S-oxidation | ~30% of total radioactivity |
Ziprasidone sulfone | S-oxidation | Major metabolite |
S-Methyl-dihydroziprasidone | Reductive cleavage | Minor metabolite |
BITP-sulfoxide | N-dealkylation + oxidation | Minor metabolite |
The formation of Ziprasidone N-oxide occurs early in the metabolic cascade and serves as a precursor for downstream metabolites like ziprasidone sulfone. Unlike reductive metabolites (e.g., S-methyl-dihydroziprasidone), Ziprasidone N-oxide retains the core structure of the parent compound but exhibits dramatically reduced receptor affinity. Binding assays confirm its negligible activity at dopamine D₂ and serotonin 5-HT₂A receptors, excluding significant pharmacological contributions to ziprasidone's antipsychotic effects [8].
Ziprasidone N-oxide formation involves two competing enzymatic pathways that demonstrate distinct kinetics and regulatory behaviors:
Table 2: Enzymatic Systems Governing Ziprasidone N-Oxide Formation
Characteristic | CYP3A4 | Aldehyde Oxidase |
---|---|---|
Subcellular Location | Endoplasmic reticulum | Cytosol |
Cofactors | NADPH, O₂ | Water |
Inhibition Potential | Ketoconazole (>90% inhibition) | Menadione (~40% inhibition) |
Genetic Variability | High (CYP3A5 polymorphisms) | Low (No known polymorphisms) |
Inducibility | Yes (rifampicin) | No |
The dual-pathway involvement creates a metabolic buffer: Inhibition of CYP3A4 (e.g., by ketoconazole) shifts metabolism toward AO without significantly altering total clearance. Conversely, AO inhibitors (e.g., raloxifene) increase CYP3A4’s contribution. This redundancy explains ziprasidone’s low drug-interaction potential compared to antipsychotics reliant solely on CYP pathways [3] [10].
The pharmacokinetics of Ziprasidone N-oxide are characterized by:
Table 3: Pharmacokinetic Parameters of Ziprasidone vs. N-Oxide Metabolite
Parameter | Ziprasidone | Ziprasidone N-Oxide |
---|---|---|
Cₘₐₓ (ng/mL) | 45 ± 12 | 28 ± 8 |
Tₘₐₓ (h) | 2–6 | 4–8 |
AUC₀–₁₂ₕ (ng·h/mL) | 335.7 ± 89.4 | 218.5 ± 67.2 |
Protein Binding | >99% | >95% |
Half-life (h) | 6–7 | 8–10 |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3